molecular formula C19H19N3O5S B2673371 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896345-60-1

2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2673371
CAS No.: 896345-60-1
M. Wt: 401.44
InChI Key: GMKRXQUHZXEHMC-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically significant motifs: a 1,3,4-oxadiazole ring and a 3,4,5-trimethoxyphenyl group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities. Compounds featuring this core have been extensively investigated as potential therapeutic agents and are reported in scientific literature to exhibit antibacterial, antitumor, antifungal, and anti-inflammatory properties . The 3,4,5-trimethoxyphenyl moiety is another prominent pharmacophore frequently found in molecules with potent biological effects, including anticancer activity . The molecular structure of this compound suggests potential as a key intermediate or lead compound for researchers exploring new bioactive substances. It is intended for use in strictly controlled laboratory environments for in vitro assays and early-stage pharmacological studies. Researchers are advised to conduct their own thorough characterization and bioactivity testing to determine its specific mechanism of action and applicability to their projects. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-24-13-9-11(10-14(25-2)16(13)26-3)18-21-22-19(27-18)20-17(23)12-7-5-6-8-15(12)28-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKRXQUHZXEHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety demonstrate significant antitumor properties. In vitro studies have shown that derivatives similar to 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can inhibit the proliferation of various cancer cell lines. For instance, a study reported the antiproliferative effects of oxadiazole derivatives on human metastatic breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines .

Monoamine Oxidase Inhibition

The compound has been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. A series of oxadiazole derivatives were synthesized and tested for their MAO-B inhibitory activity. The results indicated that certain compounds exhibited potent inhibition with specific IC50 values .

Antibacterial and Antimycobacterial Properties

Oxadiazole derivatives are also noted for their antibacterial and antitubercular activities. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

StudyFocusFindings
Antitumor ActivitySignificant inhibition of cancer cell proliferation in vitro.
MAO InhibitionPotent MAO-B inhibitors identified among synthesized derivatives.
Antibacterial ActivityEffective against various bacterial strains; potential for development as an antibiotic.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is believed to be due to its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide ) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ) share the 1,3,4-oxadiazole core but differ in substituents. Key distinctions include:

  • Substituent Effects : LMM5 and LMM11 feature sulfamoyl groups (benzyl/cyclohexyl vs. methylsulfanyl in the target compound), which may alter steric bulk and hydrogen-bonding capacity.
  • Antifungal Activity: Both LMM5 and LMM11 exhibit potent activity against Candida albicans, with LMM11 showing higher efficacy (MIC₅₀: 2 μg/mL) compared to LMM5 (MIC₅₀: 8 μg/mL) .

N-Phenylbenzamide Derivatives

Compound 4 (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide) and compound 1 (5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide) are non-oxadiazole analogs with benzamide scaffolds.

  • Functional Group Impact : Compound 4’s piperidinylmethyl group enhances mitochondrial permeability, enabling mPTP inhibition (calcium retention capacity increased by 40% at 10 μM) . In contrast, the target compound’s oxadiazole ring may favor interactions with fungal thioredoxin reductase, a mechanism observed in LMM5/LMM11 .
  • Activity : Compound 1’s isoxazole ring shows moderate antifungal activity (IC₅₀: 25 μM in mitochondrial assays), suggesting the oxadiazole core in the target compound may offer superior target specificity .

Sulfanyl Acetamide Derivatives

A series of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., MLS000033467 ) replace the benzamide with an acetamide group.

  • Antimicrobial Performance : These compounds exhibit broad-spectrum activity (MIC: 4–16 μg/mL against S. aureus and E. coli), but the target compound’s benzamide group may improve binding to fungal targets like thioredoxin reductase .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (MIC/IC₅₀) Target Mechanism Reference
Target Compound 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl, Methylsulfanyl Data pending Thioredoxin reductase?
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, Sulfamoyl 8 μg/mL (C. albicans) Thioredoxin reductase
LMM11 1,3,4-Oxadiazole Furan-2-yl, Cyclohexylsulfamoyl 2 μg/mL (C. albicans) Thioredoxin reductase
Compound 4 (N-phenylbenzamide) Benzamide Piperidinylmethyl, Chloro-benzyloxy 10 μM (mPTP inhibition) Mitochondrial permeability
N-Phenyl-2-sulfanyl Acetamide Derivatives Acetamide 3,4,5-Trimethoxyphenyl, Sulfanyl 4–16 μg/mL (bacteria/fungi) Broad antimicrobial

Research Findings and Mechanistic Insights

  • Antifungal Specificity : Oxadiazole derivatives with sulfamoyl or sulfanyl groups (e.g., LMM5, LMM11) demonstrate higher antifungal activity than isoxazole or benzamide analogs, likely due to enhanced interactions with fungal enzyme active sites .
  • Role of Trimethoxyphenyl Group : This moiety increases lipophilicity, facilitating membrane penetration in both bacterial and fungal cells .
  • Electron-Withdrawing Effects : Methylsulfanyl groups may stabilize charge-transfer complexes with redox-active enzymes, a hypothesis supported by LMM5/LMM11’s thioredoxin reductase inhibition .

Biological Activity

The compound 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its efficacy in various applications.

Chemical Structure

The compound is characterized by the following structural components:

  • Methylsulfanyl group : Enhances lipophilicity and potential interactions with biological membranes.
  • 1,3,4-Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Trimethoxyphenyl moiety : Contributes to the compound's biological activity through possible interactions with cellular targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the methylsulfanyl and benzamide groups can be performed via nucleophilic substitutions or coupling reactions.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • Compounds similar to 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown potent activity against various cancer cell lines.
  • In studies, related compounds exhibited IC50 values ranging from 35 nM to 270 nM against human colon adenocarcinoma (HCT-15) and lung carcinoma (NCI-H460) cells .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties:

  • Preliminary bioassays indicated good lethality against pests such as Mythimna separate and Helicoverpa armigera, with effective concentrations around 500 mg/L showing significant mortality rates .

Antifungal Activity

In addition to its insecticidal properties, the compound demonstrates antifungal activity:

  • Certain derivatives showed inhibition rates against fungal pathogens like Pyricularia oryzae, with some compounds achieving up to 77.8% inhibition .

Study on Anticancer Properties

A study focused on a series of oxadiazole derivatives highlighted that those containing the trimethoxyphenyl group had enhanced binding affinity to tubulin, which is crucial for their anticancer activity. The study reported that modifications in the substituents significantly affected their potency against various cancer cell lines .

Insecticidal Efficacy Assessment

In a comparative study assessing the insecticidal efficacy of several oxadiazole-based compounds, it was found that those with higher lipophilicity (due to methylsulfanyl groups) exhibited increased penetration and toxicity towards target pests. The study concluded that structural modifications could lead to improved efficacy in pest management strategies .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50 / Effective ConcentrationReference
AnticancerHCT-1580 nM
AnticancerNCI-H460270 nM
InsecticidalMythimna separate500 mg/L
InsecticidalHelicoverpa armigera500 mg/L
AntifungalPyricularia oryzae77.8% inhibition

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